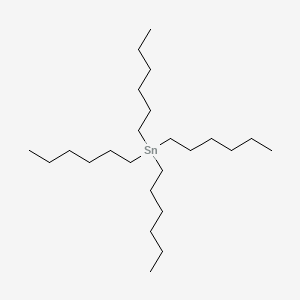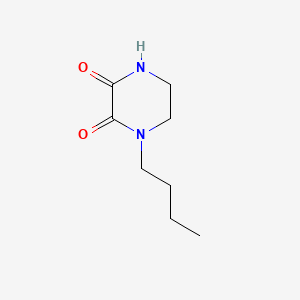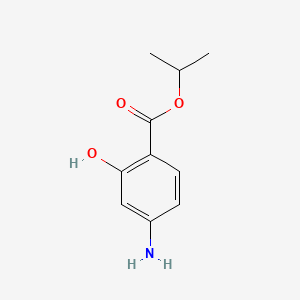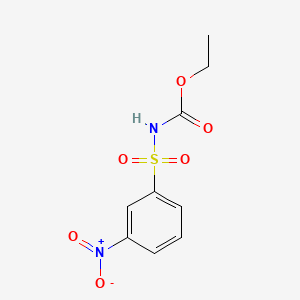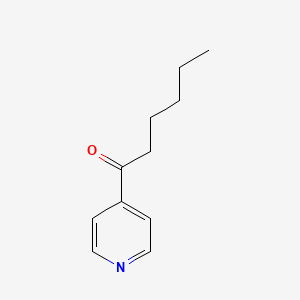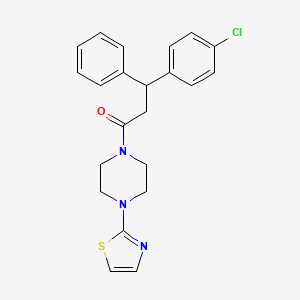
1-Methoxyoctane
Übersicht
Beschreibung
1-Methoxyoctane, also known as Methyl octyl ether or n-Octyl methyl ether, is a chemical compound with the molecular formula C9H20O . It has an average mass of 144.255 Da and a monoisotopic mass of 144.151413 Da .
Molecular Structure Analysis
The molecular structure of 1-Methoxyoctane consists of a chain of eight carbon atoms (an octyl group) attached to a methoxy group (a carbon atom bonded to three hydrogen atoms and one oxygen atom)^ . The molecule contains a total of 29 bonds, including 9 non-H bond(s), 7 rotatable bond(s), and 1 ether(s) (aliphatic)^ .Physical And Chemical Properties Analysis
1-Methoxyoctane has a density of 0.8±0.1 g/cm3, a boiling point of 173.5±3.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.3±3.0 kJ/mol and a flash point of 49.3±5.7 °C . The compound has a molar refractivity of 45.5±0.3 cm3, a polar surface area of 9 Å2, and a polarizability of 18.0±0.5 10-24 cm3 .Wissenschaftliche Forschungsanwendungen
1. Production Processes
1-Methoxyoctane is involved in innovative production processes. For example, in the production of 1-octene, a method involves the telomerization of 1,3-butadiene with methanol, yielding 1-methoxy-2,7-octadiene. This is hydrogenated to 1-methoxyoctane, which upon cracking, produces 1-octene and methanol for recycling (Leeuwen, Clément, & Tschan, 2011).
2. Natural Product Composition
1-Methoxyoctane is identified in the essential oils of Boswellia occulta oleogum resin, indicating its presence in natural products. This compound contributes significantly to the aromatic profile and chemical composition of such resins (Johnson et al., 2019).
3. Organic Synthesis and Catalysis
In organic synthesis, 1-methoxyoctane plays a role as an intermediate. For instance, in the synthesis of alkylidene complexes, 4-methoxy-1-hexene reacts with specific complexes to yield products that include 1-methoxyoctane derivatives. These reactions are crucial for developing living ROMP initiators or Wittig reagents (Fox et al., 1993).
4. Analytical Chemistry Applications
1-Methoxyoctane has been used in analytical techniques, such as in the determination of methoxy groups in soils. This involves gas-liquid chromatography combined with specific digestion methods, demonstrating the compound's utility in analytical chemistry (Magalhães & Chalk, 1986).
5. Impact Dynamics in Heat Transfer Studies
The compound has been studied in high Weber number impact dynamics of droplets on heated surfaces. Methoxy-nonafluorobutane (C4F9OCH3), a derivative of 1-methoxyoctane, was used in these experiments to understand droplet behavior and heat transfer mechanisms (Manzello & Yang, 2002).
Safety and Hazards
In case of accidental exposure to 1-Methoxyoctane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .
Eigenschaften
IUPAC Name |
1-methoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAWWRJHTAZJSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40239190 | |
| Record name | 1-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxyoctane | |
CAS RN |
929-56-6 | |
| Record name | Methyl octyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methoxyoctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxyoctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40239190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methoxyoctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.001 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1-methoxyoctane in chemical synthesis?
A1: 1-Methoxyoctane serves as a valuable intermediate in organic synthesis. Notably, it acts as a precursor for producing 1-octene, a crucial alpha-olefin used in various applications. [, , ] The conversion of 1-methoxyoctane to 1-octene is typically achieved through a cracking process utilizing catalysts like gamma-alumina (γ-Al2O3). [, ] The presence of ammonia during this cracking process has been found to enhance the selectivity towards linear alpha-olefins, specifically 1-octene, compared to reactions conducted without ammonia. []
Q2: Are there any specific catalysts known to be effective in the conversion of 1-methoxyoctane to 1-octene?
A2: Research indicates that gamma-alumina (γ-Al2O3) with specific properties exhibits high catalytic activity in converting 1-methoxyoctane to 1-octene. [] Large pore size and pore volume in the γ-Al2O3 catalyst structure contribute to its effectiveness. [] Furthermore, the selectivity of the cracking process is significantly influenced by the acidity and pore size of the γ-Al2O3 catalyst. []
Q3: Beyond its role in 1-octene production, has 1-methoxyoctane been identified in any natural sources?
A3: Interestingly, 1-methoxyoctane has been found as a constituent of the essential oil extracted from Boswellia occulta oleogum resin, also known as frankincense. [] The essential oil composition varies between individual trees, but 1-methoxyoctane consistently appears as a significant component, ranging from 3.6% to 8.6%. [] This discovery highlights the presence of 1-methoxyoctane in a natural source.
Q4: Have any studies explored alternative synthetic pathways for producing 1-methoxyoctane?
A4: Research describes a method for synthesizing 1-methoxyoctane starting from 1,3-butadiene. [] This process involves a three-step approach:
- Formation of 1-methoxy-2,7-octadiene: 1,3-butadiene reacts with methanol in the presence of a catalytic system comprising Ph3P, Pd(acac)2, and CH3ONa. []
- Hydrogenation: The resulting 1-methoxy-2,7-octadiene is then subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst. []
- Cracking: The final step involves cracking the hydrogenated product to yield 1-methoxyoctane. []
Q5: Are there any reported instances of 1-methoxyoctane being investigated in a catalytic context beyond 1-octene production?
A5: A study explored the use of a platinum-based catalyst, [(dppe)3Pt3H3]+, in a reaction involving 1-octene and methanol. [] The reaction yielded 1-methoxyoctane. [] While the results showed the catalyst could facilitate this transformation, inconsistencies were observed, potentially due to impurities in the reaction mixture. [] This study suggests that 1-methoxyoctane formation could be a result of specific catalytic reactions, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







